4,5,6-Trichloroisophthalonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

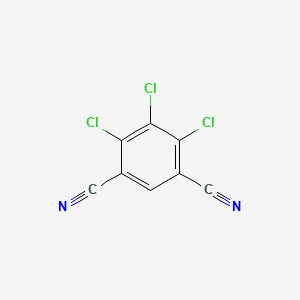

4,5,6-Trichloroisophthalonitrile is a chemical compound with the molecular formula C8HCl3N2. It is a derivative of isophthalonitrile, where three chlorine atoms are substituted at the 4th, 5th, and 6th positions of the benzene ring. This compound is known for its applications in various fields, including agriculture and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,5,6-Trichloroisophthalonitrile can be synthesized through the chlorination of isophthalonitrile. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves continuous flow reactors where isophthalonitrile and chlorine gas are introduced, and the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4,5,6-Trichloroisophthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups or amines.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

Substitution: Formation of 4,5,6-trihydroxyisophthalonitrile or 4,5,6-triaminoisophthalonitrile.

Reduction: Formation of 4,5,6-trichloroisophthalamine.

Hydrolysis: Formation of 4,5,6-trichloroisophthalic acid.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Risk Assessment

Role as a Degradation Product

4-Hydroxy-2,5,6-trichloroisophthalonitrile is significant in environmental studies as it serves as a degradation product of chlorothalonil. Understanding its behavior in soil and water systems is crucial for assessing the ecological risks associated with pesticide use. Its detection in leachates from agricultural areas indicates its mobility and potential for contaminating water sources .

Case Study: Cranberry Bog Residue Analysis

A study conducted on cranberry bogs found that 4-hydroxy-2,5,6-trichloroisophthalonitrile accounted for 26% of the total pesticide residues detected at harvest time. This highlights the importance of monitoring such degradation products to ensure compliance with environmental safety standards .

Toxicological Assessments

Research indicates that 4-hydroxy-2,5,6-trichloroisophthalonitrile is more polar and potentially more toxic than its parent compound chlorothalonil. This raises concerns regarding its impact on aquatic organisms and necessitates further toxicological assessments to evaluate risks to ecosystems.

Impact on Microbial Communities

Studies have shown that the presence of this compound can influence microbial communities in soil. Its persistence affects the degradation pathways of other pesticides, demonstrating the need for integrated pest management strategies that consider such degradation products .

Microbial Degradation Studies

Microbial Fuel Cells (MFCs)

Research has explored the use of microbial fuel cells for the degradation of chlorothalonil and its derivatives. The findings suggest that specific microbial strains can effectively break down these compounds under aerobic-anaerobic conditions, offering a potential bioremediation strategy for contaminated sites .

Table: Microbial Strains and Their Degradation Efficiency

| Microbial Strain | Degradation Efficiency (%) | Conditions |

|---|---|---|

| Strain A | 85 | Aerobic |

| Strain B | 78 | Anaerobic |

| Strain C | 90 | Combined |

Regulatory Implications

Environmental Regulations

The persistence of 4-hydroxy-2,5,6-trichloroisophthalonitrile in the environment has implications for regulatory frameworks governing pesticide use. Understanding its degradation pathways helps regulators assess the long-term impacts of chlorothalonil applications on ecosystems .

Mecanismo De Acción

The mechanism of action of 4,5,6-Trichloroisophthalonitrile involves its interaction with cellular thiols, leading to the inhibition of key enzymes in fungal respiration. This results in the disruption of energy production in fungal cells, ultimately causing their death. The compound targets the mitochondrial respiratory chain, specifically inhibiting the cytochrome bc1 complex.

Comparación Con Compuestos Similares

Similar Compounds

2,4,5,6-Tetrachloroisophthalonitrile: Another chlorinated derivative of isophthalonitrile with four chlorine atoms.

4,5-Dichloroisophthalonitrile: A derivative with two chlorine atoms at the 4th and 5th positions.

4,6-Dichloroisophthalonitrile: A derivative with two chlorine atoms at the 4th and 6th positions.

Uniqueness

4,5,6-Trichloroisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective chlorination at the 4th, 5th, and 6th positions makes it particularly effective as a fungicide and useful in various synthetic applications.

Actividad Biológica

4,5,6-Trichloroisophthalonitrile, also known as 4-hydroxy-2,5,6-trichloroisophthalonitrile (or SDS-3701), is a significant degradation product of the fungicide chlorothalonil. This compound has garnered attention due to its biological activity and environmental persistence. This article provides a comprehensive overview of the biological activity of this compound, including relevant studies and data.

- Chemical Structure : The molecular formula of this compound is C8HCl3N2O. It features three chlorine atoms and a hydroxyl group attached to an isophthalonitrile backbone.

- Degradation Pathways : This compound is primarily formed through the microbial and photolytic degradation of chlorothalonil in soil and water environments. Its persistence raises concerns regarding its ecological impact on aquatic organisms and potential contamination of water sources .

Toxicological Studies

Research indicates that 4-hydroxy-2,5,6-trichloroisophthalonitrile exhibits notable toxicity compared to its parent compound. Key findings from various studies include:

- Acute Toxicity : In animal studies, the administration of this metabolite has shown adverse effects on growth and reproductive health. For instance, a study demonstrated that rats fed with varying concentrations (0, 10, 50, 100, and 200 ppm) experienced reduced growth rates and changes in clinical chemistry at higher doses .

- Reproductive Effects : In a reproduction study involving rats, significant reductions in litter size and weight were observed at doses of 100 mg/kg. Additionally, the metabolite was detected in the milk of nursing pups at concentrations comparable to those fed to their parents .

Ecotoxicological Impact

The environmental implications of 4-hydroxy-2,5,6-trichloroisophthalonitrile are concerning due to its potential toxicity to non-target organisms:

- Aquatic Toxicity : Studies have indicated that this compound is more polar than chlorothalonil and potentially more toxic to aquatic life forms. Its detection in leachates from agricultural practices underscores its mobility and risk for water contamination .

- Microbial Degradation : The degradation of chlorothalonil in soil has been shown to be influenced by microbial communities. Some studies suggest that repeated applications can suppress the degradation process, leading to increased persistence of both chlorothalonil and its metabolites .

Case Studies

Several case studies have been conducted to assess the biological activity and environmental impact of 4-hydroxy-2,5,6-trichloroisophthalonitrile:

- Coastal Area Study : A study conducted in coastal areas highlighted the rapid degradation of chlorothalonil into its hydroxy metabolite within the first week after application. The half-life observed was significantly lower than typical values reported for temperate environments .

- Human Exposure Assessment : Recent research quantified human exposure to chlorothalonil and its transformation products in agricultural settings. Higher serum concentrations were found in women from tropical agricultural regions compared to those from non-agricultural areas in Sweden .

Summary Table of Key Findings

| Study Focus | Key Findings |

|---|---|

| Toxicity Studies | Reduced growth and reproductive effects in rats at doses ≥100 mg/kg |

| Aquatic Toxicity | Increased toxicity compared to chlorothalonil; detected in water sources |

| Microbial Degradation | Repeated application suppresses degradation; increased persistence observed |

| Human Exposure | Elevated serum concentrations in agricultural populations compared to general populations |

Propiedades

IUPAC Name |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCRKZIWQYYHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.